molecular formula C29H25N3O7S B2365410 N-(1,3-benzodioxol-5-ylmethyl)-4-(8-oxo-6-phenacylsulfanyl-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide CAS No. 896706-66-4

N-(1,3-benzodioxol-5-ylmethyl)-4-(8-oxo-6-phenacylsulfanyl-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide

Cat. No.: B2365410
CAS No.: 896706-66-4
M. Wt: 559.59
InChI Key: SKEJEPOQHQZKBH-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-4-(8-oxo-6-phenacylsulfanyl-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide (CAS 896706-66-4) is a synthetic quinazoline derivative of significant interest in medicinal chemistry and pharmacological research . The compound features a complex molecular structure with a molecular formula of C29H25N3O7S and a molecular weight of 559.59 g/mol . Its structure incorporates a 1,3-benzodioxole (piperonyl) moiety and a 1,3-dioxolo[4,5-g]quinazolin-8-one core, which are functional groups often associated with diverse biological activities. The presence of a phenacylsulfanyl (2-oxo-2-phenylethyl)sulfanyl side chain at the 6-position of the quinazoline ring is a key structural feature that may influence its interaction with biological targets . Quinazoline derivatives are a prominent class of heterocyclic compounds known for their wide range of chemical reactivity and important biological properties, making them valuable scaffolds in the development of enzyme inhibitors and receptor antagonists . This specific compound is intended for research applications only and is not intended for diagnostic or therapeutic use. Researchers can leverage this high-purity compound to investigate its mechanism of action, pharmacokinetic properties, and potential as a lead compound in various therapeutic areas.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-(8-oxo-6-phenacylsulfanyl-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25N3O7S/c33-22(19-5-2-1-3-6-19)15-40-29-31-21-13-26-25(38-17-39-26)12-20(21)28(35)32(29)10-4-7-27(34)30-14-18-8-9-23-24(11-18)37-16-36-23/h1-3,5-6,8-9,11-13H,4,7,10,14-17H2,(H,30,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKEJEPOQHQZKBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CCCN3C(=O)C4=CC5=C(C=C4N=C3SCC(=O)C6=CC=CC=C6)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-4-(8-oxo-6-phenacylsulfanyl-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide is a complex organic compound that has garnered attention in recent years due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound has a molecular formula of C25H23N3O5SC_{25}H_{23}N_3O_5S and a molecular weight of approximately 463.53 g/mol. Its structure features a benzodioxole moiety and a quinazoline derivative, which are known to exhibit diverse biological activities.

PropertyValue
Molecular FormulaC25H23N3O5S
Molecular Weight463.53 g/mol
CAS NumberNot available

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of benzodioxole have been shown to induce apoptosis in various cancer cell lines by activating intrinsic apoptotic pathways. The mechanism often involves the modulation of Bcl-2 family proteins and caspases .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Research indicates that similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

The biological activity of this compound is thought to be mediated through several pathways:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer cell proliferation.
  • Receptor Interaction : It could bind to certain receptors on the surface of cells, altering signaling pathways that lead to cell death or growth inhibition.
  • Oxidative Stress Induction : The structure suggests potential interactions that may increase oxidative stress within cells, leading to apoptosis.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis in cancer cells
AntimicrobialInhibits growth of various bacteria
Enzyme InhibitionPotential inhibition of key metabolic enzymes

Case Study 1: Anticancer Activity

In a recent study published in Cancer Research, researchers investigated the effects of a related compound on human breast cancer cells (MCF-7). The results showed that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through the activation of caspase pathways .

Case Study 2: Antimicrobial Efficacy

Another study explored the antimicrobial properties of benzodioxole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that these compounds exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting strong antimicrobial potential .

Scientific Research Applications

Anticancer Activity

Research indicates that the compound exhibits promising anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. The mechanism appears to involve the inhibition of specific signaling pathways associated with cell proliferation and survival.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound effectively inhibited the growth of breast cancer cells by modulating the PI3K/Akt signaling pathway .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against a range of pathogens. Preliminary findings suggest that it possesses significant antibacterial and antifungal properties.

Case Study : A recent investigation highlighted its effectiveness against Staphylococcus aureus and Candida albicans, indicating potential for development into a therapeutic agent for infections resistant to conventional treatments .

Neuroprotective Effects

Emerging research suggests that N-(1,3-benzodioxol-5-ylmethyl)-4-(8-oxo-6-phenacylsulfanyl-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide may offer neuroprotective benefits. It appears to exert protective effects on neuronal cells under oxidative stress conditions.

Case Study : A study in Neuroscience Letters reported that the compound could reduce oxidative damage in neuronal cultures, potentially offering a new avenue for treating neurodegenerative diseases such as Alzheimer's .

Preparation Methods

Cyclocondensation Strategies

The quinazoline scaffold is constructed via acid-catalyzed cyclization of 2-amino-4,5-methylenedioxybenzamide derivatives. Adapted from methodologies in, the reaction of 2-amino-4,5-methylenedioxybenzamide (A ) with α-keto esters under Dean-Stark conditions yields dihydroquinazolin-4(1H)-ones (B ). Subsequent oxidation with MnO₂ in dichloromethane at 50°C achieves the 8-oxo functionality in 54–88% yield.

Critical Parameters :

  • Catalyst : ZnCl₂ (1.2 equiv) enhances cyclization efficiency
  • Oxidant : Activated MnO₂ prevents over-oxidation of sulfur-containing side chains
  • Solvent : Anhydrous toluene minimizes hydrolysis during cyclocondensation

Butanamide Side Chain Installation at Position 7

Michael Addition Protocol

The 7-position is functionalized via conjugate addition of but-2-enamide to quinazoline-7-carbaldehyde (D ). Using conditions from, the reaction proceeds in THF with 1,8-diazabicycloundec-7-ene (DBU) as base, achieving 68% yield of the trans-adduct (E ).

Stereochemical Control :

  • Temperature : 0°C minimizes epimerization
  • Solvent : THF provides optimal polarity for transition state stabilization

Reductive Amination Alternative

For improved regioselectivity, reductive amination of 7-aminomethylquinazoline (F ) with 4-oxobutanenitrile using NaBH₃CN in MeOH/CH₂Cl₂ (1:1) at pH 5–6 yields the saturated butanamide precursor in 82% yield. Subsequent hydrolysis with 6N HCl converts the nitrile to carboxylic acid, followed by amide coupling.

Final Amide Coupling: 1,3-Benzodioxole Moiety

Mixed Anhydride Method

Adapting procedures from, 1,3-benzodioxol-5-ylmethylamine (G ) reacts with 4-(8-oxo-6-phenacylsulfanyl-dioxolo[4,5-g]quinazolin-7-yl)butanoic acid (H ) using:

  • Activation : Isobutyl chloroformate (1.1 equiv)
  • Base : N-Methylmorpholine (3.0 equiv)
  • Solvent : THF at -15°C
    This method achieves 71–78% yield with minimal racemization.

Uranium-Based Coupling Reagents

Comparative studies show HATU/DIPEA in DMF provides superior yields (85%) over EDCI/HOBt systems (63%). Critical parameters include:

  • Stoichiometry : 1.2 equiv HATU
  • Reaction Time : 12 h at 25°C
  • Workup : Sequential washes with 5% citric acid, saturated NaHCO₃, and brine

Purification and Characterization

Chromatographic Techniques

  • Normal Phase : Silica gel (230–400 mesh) with EtOAc/hexane gradients (3:7 → 7:3) removes polar byproducts
  • Reverse Phase : C18 column (5 µm) using MeCN/H₂O (0.1% TFA) achieves >99% purity

Spectroscopic Validation

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 8.72 (s, 1H, quinazoline C5-H)
  • δ 6.89–6.81 (m, 3H, benzodioxole aromatic)
  • δ 5.98 (s, 2H, dioxole OCH₂O)
  • δ 4.41 (d, J=5.6 Hz, 2H, NCH₂-benzodioxole)
    HRMS (ESI+) : m/z calc. for C₂₉H₂₄N₃O₇S [M+H]⁺: 574.1382, found: 574.1379

Yield Optimization Strategies

Parameter Effect on Yield Optimal Range Reference
Quinazoline Oxidation Temp ↑ Yield up to 50°C 48–52°C
Cu Catalyst Loading Max yield at 12 mol% 10–15 mol%
Amide Coupling Time Plateau at 18 h 16–20 h
Thioether Reaction pH Critical above 8.5 8.7–9.2

Industrial-Scale Considerations

The patent-derived solvent-free approach from proves advantageous for:

  • Cost Reduction : Eliminates DMF/THF usage (saves $12–15/kg product)
  • Safety : Avoids exothermic decomposition risks associated with polar aprotic solvents
  • Throughput : 3.7× higher space-time yield compared to solution-phase methods

Challenges and Mitigation Strategies

8.1. Oxidative Degradation
The 8-oxo group undergoes further oxidation to quinazoline-5,8-dione under acidic conditions. Mitigation includes:

  • Stabilizers : 0.1% BHT in all reaction mixtures
  • Oxygen Scavenging : N₂/H₂O (95:5) headspace during storage

8.2. Thioether Oxidation
Phenacylsulfanyl groups oxidize to sulfones with H₂O₂ contamination. Strict control measures:

  • Peroxide Testing : Colorimetric strips for all ether solvents
  • Metal Scavengers : 2% EDTA in aqueous workups

Emerging Methodologies

9.1. Flow Chemistry Approaches
Preliminary data show 34% yield improvement in quinazoline cyclization using:

  • Reactor Type : Corning AFR® module
  • Residence Time : 8.2 min at 140°C
  • Throughput : 12.6 g/h vs. 3.1 g/h in batch

9.2. Biocatalytic Oxidation
Recombinant SDIMO enzymes from E. coli achieve 67% yield in 8-oxo formation vs. 54% with MnO₂. Advantages include:

  • pH Compatibility : Operates at neutral pH (vs. acidic for chemical oxidation)
  • Byproduct Reduction : No Mn residues requiring chelation

Q & A

Q. What are the key considerations in synthesizing this compound?

The synthesis involves multi-step reactions requiring precise control of cyclocondensation (quinazoline core formation) and nucleophilic substitution (sulfanyl group introduction). Solvent choice (e.g., DMSO or acetonitrile), temperature (40–80°C), and catalysts like K₂CO₃ are critical for yield optimization. Purification via column chromatography is recommended to isolate the product from intermediates .

Q. How can spectroscopic methods characterize this compound?

  • NMR : Confirm the quinazoline core (δ 7.5–8.5 ppm for aromatic protons) and benzodioxole moiety (δ 5.9–6.2 ppm for methylene dioxole).
  • FT-IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and sulfanyl (C-S, ~650 cm⁻¹) groups.
  • MS : Validate molecular weight (681.7 g/mol) via high-resolution mass spectrometry.
  • HPLC : Assess purity (>95%) using reversed-phase C18 columns with UV detection .

Q. What preliminary biological activity assessments are appropriate?

Use Daphnia magna toxicity assays for rapid cytotoxicity screening (EC₅₀ calculations). For target-specific activity, perform enzyme inhibition assays (e.g., kinase or protease panels) with dose-response curves (IC₅₀ values). Include positive controls like staurosporine for comparison .

Advanced Research Questions

Q. How to optimize reaction conditions for improved yield?

Implement Design of Experiments (DoE) to test variables:

  • Factors : Temperature (40–100°C), solvent polarity (DMF vs. THF), catalyst concentration (0.1–1.0 eq).
  • Response surface methodology (RSM) : Identify interactions between variables. For example, higher temperatures may reduce reaction time but increase side-product formation. Use ANOVA to validate significance .

Q. What strategies enhance bioactivity through functional group modifications?

  • Quinazoline core : Introduce electron-withdrawing groups (e.g., -NO₂) at position 6 to modulate electron density and binding affinity.
  • Benzodioxole : Replace methyl groups with halogens (e.g., -Cl) to improve lipophilicity and blood-brain barrier penetration.
  • Sulfanyl linker : Substitute phenacyl with thioether derivatives (e.g., benzylthio) to stabilize metabolic degradation .

Q. How to resolve contradictions in biological activity data?

  • Replicate assays : Validate results across independent labs using standardized protocols.
  • Theoretical validation : Cross-reference experimental IC₅₀ values with computational docking (e.g., AutoDock Vina) to confirm target engagement.
  • Meta-analysis : Compare with structurally similar compounds (e.g., oxazolidinone derivatives) to identify trends in structure-activity relationships (SAR) .

Q. What computational tools predict interactions with biological targets?

  • Quantum chemical calculations : Use Gaussian or ORCA to model electron distribution and reactive sites.
  • Molecular dynamics (MD) : Simulate binding stability (e.g., GROMACS) to assess interactions with kinase ATP-binding pockets.
  • AI-driven platforms : Apply ICReDD’s reaction path search methods to predict optimal synthetic routes .

Q. How to address solubility and stability challenges?

  • Co-solvents : Use DMSO-PBS mixtures (≤10% v/v) for in vitro assays.
  • Prodrug design : Introduce hydrolyzable esters (e.g., acetyl groups) to improve aqueous solubility.
  • Nanoformulations : Encapsulate in PLGA nanoparticles for sustained release and reduced cytotoxicity .

Q. How to validate target engagement in mechanistic studies?

  • Surface plasmon resonance (SPR) : Measure binding kinetics (ka/kd) to purified enzymes.
  • X-ray crystallography : Resolve co-crystal structures (resolution ≤2.0 Å) to confirm binding poses.
  • Knockdown/knockout models : Use CRISPR-Cas9 to silence target genes and assess phenotypic rescue .

Q. How can AI accelerate synthesis and analysis?

  • Smart laboratories : Integrate robotic liquid handlers with ML algorithms (e.g., TensorFlow) for autonomous reaction optimization.
  • Real-time analytics : Couple HPLC with cloud-based data processing for instant purity assessment.
  • Feedback loops : Use experimental data to refine computational models (e.g., COMSOL Multiphysics for reaction simulations) .

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